Cas no 10132-80-6 ([2,6':2',6''-Terbenzothiazole]-7-sulfonicacid, 2''-(4-aminophenyl)-6-methyl-, sodium salt (1:1))

[2,6':2',6''-Terbenzothiazole]-7-sulfonicacid, 2''-(4-aminophenyl)-6-methyl-, sodium salt (1:1) structure
10132-80-6 structure
Product Name:[2,6':2',6''-Terbenzothiazole]-7-sulfonicacid, 2''-(4-aminophenyl)-6-methyl-, sodium salt (1:1)
Numero CAS:10132-80-6
MF:C28H17N4NaO3S4
MW:608.709351301193
CID:227341
PubChem ID:23679268
Update Time:2025-04-19

[2,6':2',6''-Terbenzothiazole]-7-sulfonicacid, 2''-(4-aminophenyl)-6-methyl-, sodium salt (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • [2,6':2',6''-Terbenzothiazole]-7-sulfonicacid, 2''-(4-aminophenyl)-6-methyl-, sodium salt (1:1)
    • 17,18-dichloro-9-ethyl-3,6-bis(hydroxymethyl)-13-phenyl-1,4,7,10,14-pentazabicyclo[14.3.0]nonadecane-2,5,8,11,15-pentone
    • sodium 2''-(p-aminophenyl)-6-methyl[2,6':2',6''-terbenzothiazole]-7-sulphonate
    • (2,6':2',6''-Terbenzothiazole)-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt
    • (2,6':2',6''-Terbenzothiazole)-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, sodium salt (1:1)
    • sodium 2''-(4-aminophenyl)-6-methyl-2,6':2',6''-ter-1,3-benzothiazole-7-sulfonate
    • Sodium 2''-(p-aminophenyl)-6-methyl(2,6':2',6''-terbenzothiazole)-7-sulphonate
    • Einecs 233-370-9
    • Sodium 2''-(p-aminophenyl)-6-methyl[2,6':2',6''-terbenzothiazole]-7-sulfonate
    • 2''-(4-Aminophenyl)-6-methyl-2,6':2',6''-terbenzothiazole-7-sulfonic acid sodium salt
    • [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt
    • DTXSID5064962
    • sodium;2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate
    • NS00044717
    • 10132-80-6
    • Inchi: 1S/C28H18N4O3S4.Na/c1-14-2-9-21-24(25(14)39(33,34)35)38-28(32-21)17-6-11-20-23(13-17)37-27(31-20)16-5-10-19-22(12-16)36-26(30-19)15-3-7-18(29)8-4-15;/h2-13H,29H2,1H3,(H,33,34,35);/q;+1/p-1
    • Chiave InChI: AKGLQCZVRWSQHL-UHFFFAOYSA-M
    • Sorrisi: S1C(C2C=CC3=C(C=2)SC(C2=CC=C4C(=C2)SC(C2C=CC(=CC=2)N)=N4)=N3)=NC2=CC=C(C)C(=C12)S(=O)(=O)[O-].[Na+]

Proprietà calcolate

  • Massa esatta: 608.00841
  • Massa monoisotopica: 608.00811939g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 4
  • Complessità: 999
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 215Ų

Proprietà sperimentali

  • PSA: 177.17
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.